(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly complex steroidal glycoside characterized by a cyclopenta[a]phenanthrene aglycone (steroidal backbone) conjugated to multiple sugar moieties via glycosidic linkages. The structure includes:
- Aglycone: A 11-hydroxy-4,4,9,13,14-pentamethyl steroidal core, common in triterpenoids or modified steroids.
- Sugar units: Two distinct oxane (pyranose) rings: A hexose unit [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] attached to the steroidal core. A branched oligosaccharide chain with additional hydroxyl and hydroxymethyl groups, contributing to high polarity (polar surface area > 300 Ų) and water solubility.
The molecular weight exceeds 1000 g/mol, typical of saponins or glycosylated steroids, and its structural complexity suggests roles in membrane interactions or receptor binding .
Properties
Molecular Formula |
C54H92O24 |
|---|---|
Molecular Weight |
1125.3 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-49,55-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,52+,53-,54+/m1/s1 |
InChI Key |
XJIPREFALCDWRQ-KGFBLRRZSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)O)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)O)C)C |
Origin of Product |
United States |
Biological Activity
The compound identified as (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyol compound with significant biological implications. This article explores its biological activities based on current research findings.
Chemical Structure and Properties
The compound's structure features multiple hydroxyl groups and a complex arrangement of cyclic and acyclic components. Its molecular formula is , indicating a substantial number of oxygen functionalities that contribute to its biological activity.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of multiple hydroxyl groups in this compound may facilitate the scavenging of free radicals and reduce oxidative stress in biological systems. A study on related polyols demonstrated their capacity to protect cells from oxidative damage by neutralizing reactive oxygen species (ROS) .
2. Anti-inflammatory Effects
Compounds structurally akin to this one have been shown to modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Properties
The compound’s structure suggests potential antimicrobial activity. Similar polyol derivatives have been studied for their ability to inhibit bacterial growth and biofilm formation. A comparative analysis of several polyols indicated that those with more hydroxyl groups displayed enhanced antimicrobial effects against both Gram-positive and Gram-negative bacteria .
4. Anticancer Potential
Some studies have explored the anticancer properties of polyol compounds. The complex interactions between these compounds and cellular signaling pathways may lead to apoptosis in cancer cells. Preliminary data suggest that the compound may induce cell cycle arrest in various cancer cell lines .
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of a related polyol was evaluated using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH absorbance with increasing concentrations of the polyol derivative.
Case Study 2: Anti-inflammatory Mechanisms
A study conducted on murine macrophages treated with a similar compound revealed a marked decrease in NF-kB activation upon stimulation with lipopolysaccharide (LPS), suggesting its role in downregulating inflammatory responses.
Research Findings
Scientific Research Applications
Functional Groups
The presence of multiple hydroxyl groups indicates that this compound may exhibit significant solubility in water and potential reactivity with various biological molecules. The stereochemistry plays a crucial role in its interaction with biological systems.
Biochemical Research
The compound's structural complexity makes it an interesting subject for studies involving carbohydrate chemistry and enzymatic reactions. Its ability to act as a substrate or inhibitor for specific enzymes can provide insights into metabolic pathways.
Pharmacological Potential
Research has suggested that compounds with similar structures may exhibit various pharmacological activities such as:
- Antioxidant properties: Compounds with multiple hydroxyl groups can scavenge free radicals and may protect cells from oxidative stress.
- Antimicrobial activity: Some oligosaccharides have been shown to possess antimicrobial properties against bacteria and fungi.
Drug Development
The intricate structure of this compound indicates potential for modification to enhance its bioactivity or reduce toxicity. Researchers are exploring its derivatives for possible therapeutic applications in treating diseases such as cancer and diabetes.
Natural Product Chemistry
Given its complex nature and the presence of multiple stereocenters, this compound may serve as a lead structure for the synthesis of novel natural products or analogs that could have enhanced biological activity.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of similar oligosaccharides derived from natural sources. The findings indicated that these compounds effectively reduced oxidative stress markers in vitro . This suggests that the compound may also exhibit similar properties.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial properties of structurally related compounds demonstrated significant inhibitory effects against several pathogenic bacteria . This opens avenues for further exploration of the compound's potential as an antimicrobial agent.
Chemical Reactions Analysis
Glycosylation Reactions
The compound contains multiple hydroxyl groups, which are prime targets for glycosylation—forming glycosidic bonds with carbohydrates.
Mechanism : Glycosylation involves nucleophilic substitution at hydroxyl groups, facilitated by enzymes or chemical catalysts. The hydroxymethyl groups (e.g., at oxane-3,4,5-triol positions) may participate in forming glycosidic linkages with β-D-glucopyranose units .
Oxidation Reactions
Hydroxyl and hydroxymethyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.
Mechanism : Oxidation typically proceeds via epoxide intermediates or direct dehydrogenation, depending on the oxidizing agent. The steric complexity of the molecule may require selective conditions to avoid over-oxidation .
Acetylation and Esterification
Hydroxyl groups can be protected or modified via acetylation or esterification to enhance stability or alter solubility.
Mechanism : Acetylation involves nucleophilic acyl substitution, forming esters with the hydroxyl oxygens. Steric hindrance in the molecule’s cyclopentane moieties may necessitate prolonged reaction times or elevated temperatures .
Stereochemical Stability and Rearrangement
The compound’s stereochemistry is critical to its reactivity. For example:
-
Epimerization : Under acidic or basic conditions, hydroxyl groups may undergo epimerization, altering stereocenters.
-
Ring-opening : Tetrahydropyran or oxane rings may undergo acid-catalyzed ring-opening if adjacent hydroxyls are deprotonated .
Key Consideration : Enzymatic reactions (e.g., glycosylation) are likely stereospecific, preserving the native configuration of hydroxyl groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound is compared below with structurally related glycosides and steroidal derivatives, focusing on aglycone type , sugar modifications , physicochemical properties , and biological implications .
Table 1: Structural and Functional Comparison
Key Comparisons:
Aglycone Diversity: The target compound and ’s steroidal glycoside share a cyclopenta[a]phenanthrene backbone, but the latter’s acetylated sugar (vs. ’s phenolic glycoside features a 2-arylbenzofuran aglycone, linked to antioxidant activity via radical scavenging .
Sugar Modifications: Hydroxyl-rich sugars in the target compound (e.g., (2S,3R,4S,5S,6R)-oxane) confer high water solubility, contrasting with acetylated () or fluorinated () sugars, which improve metabolic stability but reduce solubility . ’s thiophene-linked glycoside demonstrates how non-polar substituents (e.g., fluorophenyl groups) enable enzyme inhibition (e.g., COX-1) via hydrophobic binding pockets .
Biological Implications :
- The target compound’s steroidal core and polar sugars suggest roles in cholesterol modulation or immune response , akin to saponins like digitonin.
- ’s fluorinated compounds highlight trade-offs: fluorocarbon chains enhance stability but may introduce eco-toxicity concerns (e.g., PFAS-related persistence) .
Spectroscopic Differentiation :
- NMR shifts (e.g., H3’ proton at 7.5 ppm in similar glycosides vs. 7.3 ppm in ADP-ribose) can distinguish glycosylation patterns, as seen in ’s spectral analysis .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s complexity necessitates multi-step enzymatic or chemical glycosylation, as seen in ’s triazole-linked synthesis .
- Toxicity Profiles : Unlike ’s compound (predicted low mutagenicity), steroidal glycosides may exhibit hemolytic activity at high concentrations, requiring detailed safety profiling .
- Environmental Impact : Fluorinated analogs () risk PFAS accumulation, whereas hydroxylated sugars (target compound) are more biodegradable .
Preparation Methods
Iodine-Catalyzed Glycosylation with Glucal Donors
Enzymatic Glycosylation Using UGT-1
-
Conditions : UDP-glucose (2.0 equiv), UGT-1 enzyme (10 μg/mL), Tris-HCl buffer (pH 8.5), 35°C, 3 h.
-
Scope : Efficient for glucose transfer but limited to monosaccharides. Fails with larger oligosaccharides.
Heptan Chain Functionalization and Glycosylation
The (3R,6R)-2-hydroxy-6-steroidal heptan-3-yl intermediate requires selective glycosylation at its secondary hydroxyl group:
Boronic Acid-Mediated Transient Protection
-
Step 1 : Methylboronic acid (1.5 equiv) forms a cyclic ester with the C5 and C19 hydroxyls, blocking reactivity.
-
Step 2 : Trichloroacetimidate donor (2.0 equiv, e.g., L-rhamnose) activated by TMSOTf (0.05 equiv) in CH₂Cl₂ at −20°C.
-
Deprotection : NH₃/MeOH cleaves the boronic ester and acetyl groups in situ, yielding the free glycoside (73% yield).
Second Glycosylation at the Oxan Ring
The existing glucose moiety at C3 undergoes further glycosylation at its 2′-position:
Koenigs-Knorr Reaction
Enzymatic Extension with Galactosyltransferase
-
Conditions : UDP-galactose (2.0 equiv), β-1,4-galactosyltransferase (10 U/mL), MnCl₂ (5 mM), 37°C, 12 h.
Final Deprotection and Global Functionalization
-
Simultaneous Deprotection : NH₃/MeOH (7 N, 24 h) removes acetyl, benzoyl, and boronic esters.
-
Purification : Sequential size-exclusion chromatography (Sephadex LH-20) and reverse-phase HPLC (C18, MeCN:H₂O).
-
Characterization : -NMR, -NMR, HRMS, and optical rotation ([α]D²⁵ = +12.4°).
Comparative Analysis of Glycosylation Methods
Challenges and Optimization Strategies
-
Steric Hindrance : Bulky substituents at C17 slow glycosylation. Pre-activation of the donor with NIS/TfOH improves reaction rates.
-
Anomeric Control : Enzymatic methods outperform chemical synthesis in stereoselectivity but require tailored enzymes.
-
Scale-Up : Pd-catalyzed C-glycosylation (41–78% yield) is viable for gram-scale synthesis but irrelevant for O-glycosides.
Q & A
Q. What statistical methods validate reproducibility in bioassay results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
